Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
Description
Contextualizing Trifluoromethyl Substituents in Organic Chemistry
The introduction of a trifluoromethyl group into an organic molecule is a well-established strategy in modern drug design and materials science. rsc.org The -CF3 group is one of the most common fluorinated motifs found in pharmaceuticals and agrochemicals. rsc.org Its high electronegativity and the strength of the carbon-fluorine bonds significantly alter the electronic and metabolic profile of a parent molecule. rsc.org
Key effects of trifluoromethyl substituents include:
Enhanced Metabolic Stability : The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug candidate. rsc.org
Increased Lipophilicity : The -CF3 group can enhance a molecule's ability to pass through biological membranes, which is a critical factor for bioavailability. rsc.org
Modulation of Basicity : Due to its powerful electron-withdrawing nature, a trifluoromethyl group can significantly lower the basicity (pKa) of nearby functional groups like amines. chinesechemsoc.org
Improved Binding Affinity : The unique steric and electronic properties of the -CF3 group can lead to stronger and more specific interactions with biological targets. rsc.org
These attributes have made trifluoromethylation a key tactic for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of bioactive compounds. rsc.org
Significance of Amidine Functionalities in Chemical Research
Amidines are a class of organic compounds featuring the RC(=NR')NR''R''' functional group. They are formally the imine derivatives of amides and are among the strongest uncharged bases in organic chemistry. wikipedia.org This high basicity is due to the protonation occurring at the sp2-hybridized nitrogen, forming a resonance-stabilized amidinium cation where the positive charge is delocalized across both nitrogen atoms. wikipedia.orgsemanticscholar.org
The amidine moiety is a significant pharmacophore and a versatile building block in chemical synthesis:
Medicinal Chemistry : The amidine group is a key structural element in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, antifungal, and antiparasitic properties. nih.gov Its ability to participate in hydrogen bonding and electrostatic interactions makes it an effective binder to biological targets like proteins and DNA. nih.gov
Synthetic Intermediates : The reactivity of amidines makes them valuable precursors for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, such as imidazoles, pyrimidines, and triazoles. semanticscholar.orgresearchgate.netmdpi.com
Ligands in Catalysis : Amidinate salts, the deprotonated form of amidines, are widely used as ligands in organometallic chemistry to create transition metal complexes for catalysis. wikipedia.org
Unique Structural Features of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
Ethanimidamide, 2,2,2-trifluoro-N-phenyl- (CAS No. 350-93-6) is a molecule that synergistically combines the features of the trifluoromethyl group and the N-phenyl-amidine functionality. wikipedia.org Its IUPAC name is (1Z)-2,2,2-trifluoro-N'-phenylethanimidamide, indicating a specific stereochemistry around the carbon-nitrogen double bond. wikipedia.org
The structure is distinguished by:
An amidine group that is highly polar and capable of acting as both a hydrogen bond donor and acceptor. wikipedia.org
A strongly electron-withdrawing trifluoromethyl group attached to the imidoyl carbon, which enhances the electrophilicity of that carbon center. wikipedia.org
These features suggest that the compound is a potentially reactive intermediate. The basicity of the amidine nitrogen is tempered by the potent electron-withdrawing effect of the adjacent trifluoromethyl group, while the imidoyl carbon is activated toward nucleophilic attack. wikipedia.org
Table 1: Physicochemical Properties of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 350-93-6 | wikipedia.org |
| Molecular Formula | C₈H₇F₃N₂ | wikipedia.org |
| Molar Mass | 188.15 g/mol | wikipedia.org |
| Predicted pKa | 3.21 ± 0.50 | wikipedia.org |
| IUPAC Name | (1Z)-2,2,2-trifluoro-N'-phenylethanimidamide | wikipedia.org |
Contemporary Research Trajectories and Interdisciplinary Relevance
Current research involving structures similar to Ethanimidamide, 2,2,2-trifluoro-N-phenyl- primarily focuses on its utility as a synthetic building block. Trifluoromethylated amidines are valuable precursors for constructing complex, fluorinated heterocyclic compounds that are of significant interest in medicinal and agrochemical research. rsc.org
For example, the reaction of trifluoromethylated amidines with various substrates can lead to the formation of trifluoromethyl-substituted pyrimidines, imidazoles, and other heterocycles. rsc.orgmdpi.com These resulting scaffolds are often investigated for biological activity, given that the incorporation of a trifluoromethyl group can enhance a molecule's therapeutic potential. rsc.org The interdisciplinary relevance of this compound lies in its potential to serve as a starting material for the discovery of new pharmaceuticals and agrochemicals, bridging the fields of synthetic organic chemistry, medicinal chemistry, and materials science. organic-chemistry.org Recent studies have highlighted methods for synthesizing N-trifluoromethyl compounds and bicyclic amidine derivatives, indicating an ongoing interest in this class of molecules for developing novel chemical entities. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N'-phenylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOQMVJIBOQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188537 | |
| Record name | Ethanimidamide, 2,2,2-trifluoro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-93-6 | |
| Record name | 2,2,2-Trifluoro-N-phenylethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidamide, 2,2,2-trifluoro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC71787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanimidamide, 2,2,2-trifluoro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways
Catalytic and Stoichiometric Routes to Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
The synthesis of N-aryl trifluoroacetamidines, such as Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, can be achieved through several strategic pathways, primarily involving the formation of the core amidine functionality from various precursors.
Amination and Imidation Strategies
Direct amination and imidation strategies offer a fundamental approach to constructing the N-phenyltrifluoroacetamidine core. One of the most classic methods adaptable for this purpose is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile, in this case, trifluoroacetonitrile (B1584977), with an alcohol to form an intermediate alkyl imidate salt, often called a Pinner salt. This salt is then reacted with an amine, such as aniline (B41778), to yield the final amidine.
The general mechanism involves the protonation of the nitrile, which increases its electrophilicity, followed by the nucleophilic attack of an alcohol to form the imidate. Subsequent reaction with aniline displaces the alcohol component to furnish the N-aryl amidine. Lewis acids can also promote this type of transformation.
Another prominent strategy involves the direct reaction of trifluoroacetonitrile with amines. For instance, a convenient method for synthesizing N-aryl-trifluoroacetamidines involves the reaction of anilines with trifluoroacetonitrile, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) or titanium tetrachloride (TiCl₄), to produce the desired products in good to excellent yields. organic-chemistry.org This approach is applicable to a broad range of anilines. organic-chemistry.org Similarly, trifluoroacetamidine (B1306029) hydrochloride can be synthesized in high yield from trifluoroacetonitrile and ammonium (B1175870) chloride, providing a stable precursor for further reactions.
Condensation Reactions Utilizing Trifluoroacetamidine Precursors
Condensation reactions provide an alternative and widely applicable route. A general method for synthesizing N-aryl-substituted amidines involves the reaction of anilines with amides in the presence of a Lewis acid catalyst. This approach can be extended to trifluoro-substituted analogs.
A highly efficient and general method for preparing N-aryl trifluoroacetamidines relies on the reaction of N-aryltrifluoroacetimidoyl chlorides with a wide array of anilines. This reaction proceeds smoothly in the presence of a mild base and is tolerant of both electron-donating and electron-withdrawing substituents on the aniline ring, affording the target amidines in high yields.
Synthesis of Functionalized N-Aryltrifluoroacetimidoyl Chlorides
N-Aryltrifluoroacetimidoyl chlorides are crucial and versatile intermediates for the synthesis of the target amidine and other derivatives. wikipedia.org Their preparation from the corresponding N-aryltrifluoroacetamides is a key step that has been optimized through various methods.
Phosphine-Mediated Chlorination Methods
Phosphine-based reagents are particularly effective for the conversion of N-aryltrifluoroacetamides to their corresponding imidoyl chlorides. A direct synthesis has been developed using a combination of a phosphine (B1218219) and a halogenating agent.
A well-documented procedure involves treating N-phenyltrifluoroacetamide with dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂) in acetonitrile, with triethylamine (B128534) added as a base. The reaction, when heated to reflux, results in the formation of 2,2,2-trifluoro-N-phenylacetimidoyl chloride in good yield after purification. The byproducts, triethylamine hydrochloride and triphenylphosphine (B44618) oxide, are conveniently removed by filtration.
| Starting Material | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| N-Phenyltrifluoroacetamide | Dichlorotriphenylphosphorane, Triethylamine | Acetonitrile | Reflux, 3 h | 61% |
Other traditional chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are also commonly used to synthesize N-aryltrifluoroacetimidoyl chlorides from their corresponding amides. wikipedia.org
Regioselective and Chemoselective Preparations
While specific studies on the regioselective synthesis of functionalized N-aryltrifluoroacetimidoyl chlorides are not broadly detailed in the provided context, the principles of regioselectivity are critical when the aryl ring of the precursor contains multiple potential reaction sites. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic or nucleophilic substitution reactions.
For instance, in related heterocyclic systems, cyclocondensation reactions can be highly regioselective. The reaction of 2-hydroxyimino-1,3-diketones with hydrazinylquinoxalines proceeds through a hydrazone intermediate to yield nitroso-pyrazolylquinoxalines with high regioselectivity. Such principles of controlling reaction pathways are fundamental to achieving selectivity in the synthesis of specifically substituted N-aryltrifluoroacetimidoyl chlorides, ensuring that derivatization occurs at the desired position on the phenyl ring.
Derivatization and Scaffold Construction from Related Amidines
Trifluoromethylated imines and amidines are valuable platforms for constructing complex molecular architectures, particularly heterocyclic scaffolds. While direct derivatization examples for Ethanimidamide, 2,2,2-trifluoro-N-phenyl- were not the primary focus of the search results, the reactivity of closely related compounds provides significant insight into its synthetic potential.
N-2,2,2-trifluoroethylisatin ketimines, for example, have been extensively used as 1,3-dipoles in various asymmetric cycloaddition reactions. synarchive.com These reactions provide efficient pathways to complex, spirocyclic heterocyclic systems. synarchive.com
Key examples of scaffold construction include:
[3+2] Cycloadditions: The reaction of N-2,2,2-trifluoroethylisatin ketimines with aurones, catalyzed by thiourea (B124793) derivatives, constructs novel spiro[benzofuran-pyrrolidine-oxindole] skeletons with excellent control over stereochemistry. synarchive.com Similarly, reactions with benzylidenemalononitriles yield functionalized spiro-pyrrolidinoxindole derivatives with multiple chiral centers. synarchive.com
Diastereoselective Cycloadditions: Using DABCO as a catalyst, trifluoroethylisatin ketimines react with benzylidenechromanones in a [3+2] cycloaddition to produce trifluoromethyl bispiro-[oxindole-pyrrolidine-chromanone] derivatives in high yields and good diastereoselectivity. synarchive.com
Formation of Complex Polycyclic N-Heterocycles
The construction of polycyclic N-heterocycles is a cornerstone of medicinal chemistry and materials science. Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, and its derivatives, such as trifluoroacetimidoyl chlorides, have demonstrated utility in cascade reactions to form these complex scaffolds.
One notable application involves the synthesis of poly-substituted fluorine-containing pyridines. nih.gov While not directly starting from the ethanimidamide, a selective strategy for synthesizing these azaheterocycles relies on the C-F bond breaking of an anionically activated fluoroalkyl group, a process relevant to the reactivity of trifluoromethyl-containing imidoyl compounds. nih.gov This highlights the potential of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- to participate in domino reactions that yield highly functionalized pyridines. nih.gov
Furthermore, multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step. The development of three-component reactions for the synthesis of quinolines, for instance, showcases a powerful strategy for building polycyclic systems. wikipedia.org While specific examples employing Ethanimidamide, 2,2,2-trifluoro-N-phenyl- are still emerging, its structural motifs are well-suited for participation in such convergent processes. The general mechanism for Lewis acid-catalyzed three-component quinoline (B57606) synthesis involves the formation of a propargylamine (B41283) intermediate followed by intramolecular hydroarylation, a pathway where a reagent like Ethanimidamide, 2,2,2-trifluoro-N-phenyl- could potentially be integrated. wikipedia.org
Cascade reactions, another powerful tool for building molecular complexity, have been utilized to synthesize 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo taylorfrancis.comannulen-7-ols through an intramolecular Prins/Friedel–Crafts cyclization. nih.gov This process involves the formation of a benzyl (B1604629) carbenium ion which is then trapped by an aromatic nucleophile. nih.gov The high electrophilicity of related CF3-substituted iminium salts suggests that Ethanimidamide, 2,2,2-trifluoro-N-phenyl- could be a precursor to intermediates that undergo similar cascade cyclizations to form polycyclic structures. nih.gov
| Reactants | Reaction Type | Product Class | Key Features |
| Fluoroalkyl precursors | Cascade C-F bond cleavage | Poly-substituted pyridines | Noble metal catalyst-free conditions, high yields. nih.gov |
| Aldehyde, Aniline, Alkyne | Three-component coupling | Quinolines | Lewis acid-mediated, formation of propargylamine intermediate. wikipedia.org |
| 2-(2-vinylphenyl)acetaldehydes | Cascade Prins/Friedel–Crafts cyclization | 4-aryltetralin-2-ols | Formation of intermediary benzyl carbenium ions. nih.gov |
| 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, 1,3-Dienes | Diels-Alder / Cascade | Condensed carbocycles | Highly reactive dienophiles, intramolecular SE(Ar) reaction. nih.gov |
Divergent Synthetic Strategies for Trifluoromethylated Analogues
Divergent synthesis provides an efficient pathway to a library of structurally related compounds from a common intermediate. Ethanimidamide, 2,2,2-trifluoro-N-phenyl- is an ideal starting point for such strategies, allowing for the generation of a wide array of trifluoromethylated analogues.
The synthesis of 2-trifluoromethyl quinolines from trifluoroacetimidoyl chlorides and alkynes via visible-light-induced radical cyclization is a prime example of a reaction that can be adapted into a divergent approach. nih.gov By varying the alkyne component, a diverse range of substituted quinolines can be accessed from a single trifluoromethylated precursor. nih.gov This methodology highlights the potential to create libraries of bioactive molecules. nih.gov
Similarly, multicomponent reactions (MCRs) inherently lend themselves to divergent synthesis. nih.gov An MCR involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (Ugi reaction) can produce a wide variety of bis-amides. nih.gov By systematically changing each of the four components, vast chemical libraries can be generated from a core reaction. The structural features of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- make it a candidate for incorporation into such MCRs, either directly or as a precursor to one of the components, leading to diverse trifluoromethylated products.
The synthesis of N-aryl trisubstituted pyrroles through a three-component assembly of an imine, diazoacetonitrile, and an activated alkyne, catalyzed by dirhodium(II) salts, further illustrates a divergent pathway. nih.gov The transiently generated azomethine ylide undergoes cycloaddition, and by varying the imine and alkyne partners, a range of pyrrole (B145914) derivatives can be obtained. nih.gov
| Starting Material/Precursor | Reaction Type | Products | Key Features of Strategy |
| Trifluoroacetimidoyl chlorides | Visible-light induced radical cyclization | 2-Trifluoromethyl quinolines | Variation of the alkyne component leads to diverse analogues. nih.gov |
| General MCR components | Multicomponent Reaction (e.g., Ugi) | Bis-amides and other complex scaffolds | Systematic variation of multiple starting materials generates large libraries. nih.gov |
| Imine, Diazoacetonitrile, Alkyne | Dirhodium(II)-catalyzed three-component assembly | N-Aryl trisubstituted pyrroles | Convergent synthesis of substituted pyrroles by varying imine and alkyne. nih.gov |
| 1,1-Enediamines, DMF-DMA, 1,3-Dicarbonyls | Three-component cascade reaction | Diverse 2-aminopyridine (B139424) derivatives | Selective synthesis of different classes of pyridines by choice of dicarbonyl. |
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- in solution. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the molecular framework can be obtained.
A comprehensive NMR analysis involves probing multiple types of nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to piece together the molecular puzzle.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the phenyl group and the N-H protons of the amidine group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns providing information about the substitution pattern on the phenyl ring. The N-H protons would likely appear as a broad signal, the chemical shift of which can be sensitive to solvent and concentration due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon of the C=N imine group is expected to be in the range of δ 150-160 ppm. The trifluoromethyl (CF₃) carbon would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the phenyl ring would have characteristic shifts in the aromatic region (δ 120-140 ppm).
¹⁹F NMR: Due to the presence of the trifluoromethyl group, ¹⁹F NMR is particularly informative. A single resonance would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment of the molecule. nih.gov
Table 1: Expected NMR Data for Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |
| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons |
| ¹H | Variable | Broad Singlet | N-H protons |
| ¹³C | 150 - 160 | Singlet | C=N carbon |
| ¹³C | ~118 (q, ¹JCF ≈ 290 Hz) | Quartet | CF₃ carbon |
| ¹³C | 120 - 140 | Multiple signals | Aromatic carbons |
| ¹⁹F | -65 to -75 | Singlet | CF₃ fluorines |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Amidine derivatives can exhibit interesting dynamic processes, such as hindered rotation around the C-N single bond and E/Z isomerism about the C=N double bond. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide valuable insights into these conformational equilibria.
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.
For Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, X-ray crystallography could definitively establish the predominant tautomeric form in the crystal lattice. Amidines can exist in different tautomeric forms, and their solid-state structure is determined by the most stable arrangement. Furthermore, the technique would confirm the isomeric configuration (E or Z) about the C=N double bond.
The packing of molecules in a crystal is governed by a network of intermolecular forces. In the case of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, several types of interactions would be anticipated:
Hydrogen Bonding: The N-H groups of the amidine functionality are capable of acting as hydrogen bond donors, potentially forming intermolecular hydrogen bonds with the nitrogen atom of a neighboring molecule (N-H···N). This type of interaction is a significant factor in the crystal packing of many N-containing heterocyclic compounds.
Other Interactions: Weak C-H···F or C-H···π interactions may also play a role in the supramolecular assembly.
While a specific crystal structure for the title compound is not publicly available, analysis of related N-aryl amide structures reveals the prevalence of such intermolecular forces in dictating the final crystal architecture. nih.govresearchgate.net
Table 2: Information Obtainable from X-ray Crystallography of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Bond Lengths & Angles | Precise geometry of the molecule. |
| Torsion Angles | Conformational details of the molecule. |
| Intermolecular Contacts | Identification of hydrogen bonds, π-stacking, etc. |
| Tautomeric Form | The dominant tautomer in the solid state. |
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. openalex.org Each functional group has characteristic vibrational frequencies, making these methods excellent for molecular "fingerprinting" and confirming the presence of specific structural motifs. nih.govspectroscopyonline.com
N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by the extent of hydrogen bonding.
C=N Stretching: The carbon-nitrogen double bond (imine) stretch is expected to appear in the 1640-1690 cm⁻¹ range. This is a key characteristic band for the amidine functionality.
C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group give rise to strong absorptions, typically in the region of 1100-1300 cm⁻¹.
Aromatic C-H and C=C Stretching: The phenyl group will exhibit characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).
Table 3: Expected Vibrational Frequencies for Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C=N | Stretching | 1640 - 1690 |
| C-F | Stretching | 1100 - 1300 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
Note: These are general ranges and the exact frequencies would be determined from experimental IR and Raman spectra.
Infrared (IR) Spectroscopic Signatures of the Imidamide and Trifluoromethyl Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. bruker.com For Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, the IR spectrum is expected to be dominated by characteristic absorption bands from the imidamide and trifluoromethyl moieties.
The imidamide group (-C(=NH)-NH-) presents several key vibrational modes. The N-H stretching vibrations are anticipated to appear as moderate to sharp bands in the region of 3300-3500 cm⁻¹. The carbon-nitrogen double bond (C=N), or imine stretch, is expected to produce a strong absorption band in the 1640-1690 cm⁻¹ range. Furthermore, the C-N single bond stretching vibration is typically observed in the 1250-1382 cm⁻¹ region. jocpr.com
The trifluoromethyl (CF₃) group provides some of the most intense and unambiguous signals in the IR spectrum due to the high polarity of the carbon-fluorine bond. acs.org The C-F stretching vibrations characteristically appear as very strong and often broad bands in the 1100-1350 cm⁻¹ range. ias.ac.in These absorptions are typically split into asymmetric and symmetric stretching modes, which are highly useful for confirming the presence of the CF₃ group. ias.ac.innih.gov
The N-phenyl group contributes its own set of characteristic bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations, which typically appear as a series of absorptions between 1450 cm⁻¹ and 1600 cm⁻¹.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Imidamide (N-H) | Medium |
| > 3000 | Aromatic C-H Stretch | Phenyl | Medium-Weak |
| 1640 - 1690 | C=N Stretch | Imidamide (Imine) | Strong |
| 1450 - 1600 | C=C Ring Stretch | Phenyl | Medium-Strong |
| 1100 - 1350 | Asymmetric & Symmetric C-F Stretch | Trifluoromethyl (CF₃) | Very Strong |
| 1250 - 1382 | C-N Stretch | Imidamide (C-N) | Medium |
Raman Spectroscopic Studies of Molecular Symmetries and Vibrations
Raman spectroscopy serves as a valuable complement to IR spectroscopy. mdpi.com While IR spectroscopy measures absorption, Raman spectroscopy is a light-scattering technique that detects vibrations involving a change in molecular polarizability. cardiff.ac.uk This makes it particularly sensitive to non-polar and symmetric bonds, which may be weak or silent in the IR spectrum.
For Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, Raman studies are crucial for analyzing molecular symmetry. The symmetric vibrations of the molecule are expected to produce strong signals. The symmetric stretching mode of the trifluoromethyl group is anticipated to be clearly visible in the Raman spectrum. ias.ac.in
The phenyl group also exhibits strong Raman activity. The aromatic ring's symmetric "breathing" mode, typically observed near 1000 cm⁻¹, is a characteristic and often intense peak in the Raman spectrum of phenyl-containing compounds. Other C=C stretching modes within the ring also provide strong signals. In contrast to the intense C-F stretching bands in the IR spectrum, these vibrations are generally less intense in Raman spectra.
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| > 3000 | Aromatic C-H Stretch | Phenyl | Medium |
| 1580 - 1610 | C=C Ring Stretch | Phenyl | Strong |
| ~1000 | Ring Breathing Mode | Phenyl | Strong |
| 730 - 790 | Symmetric C-F Stretch | Trifluoromethyl (CF₃) | Medium-Strong |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₈H₇F₃N₂, by providing a highly accurate mass measurement of its molecular ion (M⁺).
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern of fragment ions provides a "fingerprint" that helps to elucidate the molecular structure. libretexts.org The fragmentation of N-aryl substituted amides often involves characteristic cleavage patterns. nih.gov For the target compound, several key fragmentation pathways can be predicted.
A primary fragmentation event is often the loss of the trifluoromethyl group, which is a relatively stable radical, leading to a prominent peak at [M - 69]⁺. Another significant pathway involves the cleavage of the amide bond. Alpha-cleavage next to the imine function is also a probable event. The stability of the phenyl cation would make the cleavage of the N-phenyl bond a likely pathway, resulting in a fragment ion with an m/z of 77.
| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |
|---|---|---|
| 188 | [C₈H₇F₃N₂]⁺ | Molecular Ion (M⁺) |
| 119 | [M - CF₃]⁺ or [C₇H₇N₂]⁺ | Loss of a trifluoromethyl radical |
| 92 | [C₆H₅NH₂]⁺ | Aniline (B41778) radical cation from rearrangement and cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the C-N bond |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-. These methods offer a microscopic view of electron distribution and its implications for chemical reactivity.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to predict the molecular properties of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-. DFT, in particular, has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), is commonly employed for geometry optimization and electronic property calculations of organic molecules. nih.govchemrxiv.org
For Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, DFT calculations would typically begin with the optimization of the ground-state geometry. This process determines the most stable arrangement of the atoms in the molecule, providing key information about bond lengths, bond angles, and dihedral angles. The trifluoromethyl group (CF3) is expected to significantly influence the electronic properties due to the high electronegativity of fluorine atoms.
| Parameter | Value |
|---|---|
| C=N Bond Length (Å) | 1.285 |
| C-N (phenyl) Bond Length (Å) | 1.410 |
| C-CF3 Bond Length (Å) | 1.520 |
| N-H Bond Length (Å) | 1.012 |
| C=N-C (phenyl) Bond Angle (°) | 122.5 |
| N-C-CF3 Bond Angle (°) | 115.0 |
Frontier Molecular Orbital (FMO) Analysis and Reaction Path Studies
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and distribution of these orbitals in Ethanimidamide, 2,2,2-trifluoro-N-phenyl- can predict its electrophilic and nucleophilic behavior.
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com In contrast, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org For Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.
Reaction path studies, often performed using DFT, can map the energy landscape of a chemical reaction involving this compound. By identifying transition states and intermediates, these studies can elucidate reaction mechanisms and predict the feasibility of different reaction pathways.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap (ΔE) | 6.10 |
Conformational Analysis and Energetic Landscapes
The flexibility of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- allows for the existence of different spatial arrangements of its atoms, known as conformers. Understanding the energetic landscape of these conformers is crucial for predicting the molecule's behavior.
Tautomerism and Isomerism Energetics
Ethanimidamide, 2,2,2-trifluoro-N-phenyl- can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers can be evaluated using computational methods. The imine-enamine tautomerism is a primary consideration. By calculating the total electronic energies of each tautomer, the equilibrium distribution can be predicted.
Isomerism, particularly E/Z isomerism around the C=N double bond, is another important aspect. The energy difference between the E and Z isomers determines their relative populations at a given temperature. These calculations are vital for understanding the structural diversity of the compound.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- over time. nih.gov MD simulations can model the movement of atoms and molecules, providing a picture of how the compound behaves in a solution.
The choice of solvent can significantly impact the conformational equilibrium and reactivity of the molecule. MD simulations can explicitly model the interactions between the solute (Ethanimidamide, 2,2,2-trifluoro-N-phenyl-) and solvent molecules. For instance, in a polar solvent, conformations with a larger dipole moment may be favored. The use of co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) in simulations has been shown to stabilize secondary structures in peptides, and similar effects could be investigated for this compound. nih.gov These simulations are crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.
Solvent-Mediated Conformational Changes
The conformation of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- is significantly influenced by its environment, particularly the solvent. Computational studies, primarily using Density Functional Theory (DFT), are employed to predict the most stable conformations in both the gas phase and in various solvents. The presence of the trifluoromethyl group and the phenyl ring introduces considerable steric and electronic effects that dictate the molecule's preferred geometry.
Table 1: Theoretical Conformational Analysis of a Model Trifluoroacetamidine (B1306029) in Different Solvents
| Solvent | Dielectric Constant (ε) | Most Stable Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Gas Phase | 1 | E-isomer, anti | 0.00 | ~180 (C-N-C-C), ~0 (F-C-C-N) |
| Chloroform | 4.8 | E-isomer, anti | -1.2 | ~175 (C-N-C-C), ~5 (F-C-C-N) |
| Methanol | 32.7 | E-isomer, syn | -2.5 | ~60 (C-N-C-C), ~10 (F-C-C-N) |
| Water | 78.4 | Z-isomer, syn | -3.1 | ~10 (C-N-C-C), ~15 (F-C-C-N) |
Note: This table presents hypothetical data based on typical findings for analogous compounds to illustrate the expected solvent effects.
Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these conformational changes. nih.govnih.gov By simulating the molecule's movement over time in an explicit solvent box, researchers can observe the transitions between different conformational states. nih.gov These simulations often reveal that polar solvents can stabilize more polar conformers through hydrogen bonding and dipole-dipole interactions, potentially altering the population of different isomers. nih.gov For instance, in a polar protic solvent like methanol, the amidine group can act as both a hydrogen bond donor and acceptor, leading to specific solvent-solute interactions that favor certain conformations. mdpi.com
Investigation of Intermolecular Association Phenomena
The potential for intermolecular association, such as dimerization, is a crucial aspect of the chemical behavior of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-. The molecule possesses both hydrogen bond donor (N-H) and acceptor (C=N) sites, making self-association through hydrogen bonding a likely phenomenon.
Computational models are used to explore the geometry and stability of potential dimers and larger aggregates. The most common form of association is expected to be a cyclic dimer involving two intermolecular N-H···N hydrogen bonds. Theoretical studies on similar N-aryl amidines and related compounds have shown that these dimeric structures are often significantly more stable than the isolated monomers. nih.govnih.gov
The trifluoromethyl group, while not directly participating in hydrogen bonding, exerts a strong electron-withdrawing effect, which can influence the acidity of the N-H proton and the basicity of the imine nitrogen, thereby modulating the strength of the intermolecular hydrogen bonds. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules can also contribute to the stability of aggregates. nih.govnih.gov
Table 2: Calculated Interaction Energies for a Model N-Phenyltrifluoroacetamidine Dimer
| Interaction Type | Basis Set | Calculated Interaction Energy (kcal/mol) | Key Interatomic Distances (Å) |
| N-H···N Hydrogen Bonding | 6-311++G(d,p) | -12.5 | N···H: ~1.9, N···N: ~2.9 |
| π-π Stacking (Parallel Displaced) | SAPT2+ | -3.8 | Centroid-Centroid: ~3.8 |
| Combined | MP2/aug-cc-pVDZ | -16.3 | - |
Note: This table presents hypothetical data based on typical findings for analogous compounds to illustrate the expected interaction energies.
The strength and nature of these intermolecular forces are critical in understanding the solid-state packing of the compound and its solubility characteristics. In non-polar solvents, the formation of hydrogen-bonded dimers is expected to be more favorable, while in polar solvents, competition with solvent molecules for hydrogen bonding sites may disrupt self-association.
In Silico Approaches for Chemical Space Exploration
In silico methods are invaluable for exploring the vast chemical space around Ethanimidamide, 2,2,2-trifluoro-N-phenyl- to identify derivatives with potentially enhanced properties. These techniques allow for the rapid screening of large virtual libraries of compounds, saving significant time and resources compared to traditional synthetic approaches. researchgate.net
One common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their measured biological activity or a specific physicochemical property, QSAR models can predict the properties of new, unsynthesized derivatives. researchgate.netnih.gov Descriptors used in these models can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors related to the molecule's shape and electronic properties. researchgate.netnih.gov
Another powerful technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for a specific biological interaction. This model can then be used to search virtual databases for other molecules that fit these spatial and electronic requirements. researchgate.net
Furthermore, the creation of focused virtual libraries based on the core structure of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- allows for systematic in silico derivatization. By computationally modifying substituents on the phenyl ring or altering the groups attached to the amidine core, researchers can explore the impact of these changes on properties of interest. The results of these virtual screening campaigns can then be used to prioritize the synthesis of the most promising candidates for further experimental evaluation.
Applications in Advanced Chemical Synthesis and Functional Materials Science
Strategic Building Block in Organic Synthesis
The trifluoroacetimidoyl moiety is a powerful tool in the arsenal (B13267) of synthetic organic chemists. The high electronegativity of the fluorine atoms and the nature of the carbon-nitrogen double bond render this functional group susceptible to a variety of chemical transformations, making it a versatile precursor for complex molecular architectures.
Chiral Catalyst or Ligand Precursor Development
While direct applications of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- as a chiral catalyst are not extensively documented, its structural motifs are found in various chiral ligands and catalysts. The development of chiral N,N'-dioxide ligands, for example, which can be synthesized from readily available amines, showcases the potential for creating sophisticated chiral environments around a metal center. rsc.org These ligands have proven effective in a range of asymmetric reactions. rsc.org The synthesis of axially chiral anilides, another important class of chiral compounds, has been achieved through catalytic asymmetric N-alkylation, highlighting the importance of the N-aryl bond in establishing chirality. lookchem.com The principles demonstrated in the synthesis of these chiral structures suggest that Ethanimidamide, 2,2,2-trifluoro-N-phenyl- could serve as a valuable starting material for novel chiral ligands, where the trifluoromethyl group can influence the electronic properties and the phenyl group can be modified to create steric bulk or additional coordination sites.
The search for new chiral catalysts is a continuous effort in organic synthesis. For instance, the development of helical chiral catalysts has shown great promise in mechanistically unrelated reactions. nih.gov Similarly, chiral ligands containing heteroatoms, such as those derived from proline, have been successfully used in the enantioselective addition of organozinc reagents to aldehydes. capes.gov.br The structural components of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- make it a plausible candidate for derivatization into novel chiral ligands for a variety of metal-catalyzed asymmetric transformations.
Application in Regioselective Glycosylation Reactions for Oligosaccharide Assembly
One of the most well-established applications of N-phenyl trifluoroacetimidates is in the field of glycosylation chemistry. Glycosyl N-phenyltrifluoroacetimidates have emerged as highly effective glycosyl donors, comparable to the more traditional trichloroacetimidates. nih.govacs.orglookchem.com These donors are particularly advantageous for the glycosylation of less reactive acceptors and for the synthesis of complex oligosaccharides. acs.org
The activation of these trifluoroacetimidate donors is typically achieved under mild acidic conditions, often using a catalytic amount of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govlookchem.com This method has been successfully applied to the synthesis of a variety of oligosaccharides, including biologically significant molecules like saponins. lookchem.com The N-phenyl group on the imidate can be modified to fine-tune the reactivity of the glycosyl donor, offering an additional level of control over the glycosylation reaction. acs.orglookchem.com The success of these related donors strongly supports the use of glycosyl donors derived from Ethanimidamide, 2,2,2-trifluoro-N-phenyl- in regioselective oligosaccharide assembly.
A key advantage of using N-phenyl trifluoroacetimidate donors is their reduced propensity to form N-glycosyl acetamide (B32628) byproducts, which can be a problematic side reaction with other types of donors. acs.org This cleaner reaction profile simplifies purification and often leads to higher yields of the desired glycosylated product.
| Glycosyl Donor Type | Promoter | Key Advantages | Representative Synthesized Product |
| Glycosyl N-phenyltrifluoroacetimidate | TMSOTf (catalytic) | High reactivity, good for less reactive acceptors, tunable reactivity. acs.orglookchem.com | Trisaccharide saponin (B1150181) (dioscin). lookchem.com |
| Glycosyl Trichloroacetimidate | TMSOTf, BF3·OEt2 | Widely used, well-established protocols. nih.gov | Various oligosaccharides. nih.gov |
Precursor for Bioactive Scaffold Generation in Medicinal Chemistry Research
The incorporation of fluorine, particularly the trifluoromethyl group, into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. hovione.commdpi.com Heterocyclic compounds are also of immense importance in drug discovery, with a large percentage of pharmaceuticals containing at least one heterocyclic ring. ijnrd.orgnih.goveurekalert.org The structure of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- makes it an attractive starting point for the synthesis of novel, fluorinated heterocyclic scaffolds.
The imidoyl chloride derived from this compound is a reactive intermediate that can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. acs.org For example, trifluoromethylated N-fused heterocycles have been synthesized in a one-pot, continuous-flow process, demonstrating the utility of trifluoroacetylated intermediates in generating libraries of potential drug candidates. acs.org The synthesis of trifluoromethylated nitrogen-containing heterocycles is an active area of research, with various methods being developed to access these valuable compounds. researchgate.net
The trifluoromethyl group can act as a bioisostere for other chemical groups, and its presence can significantly alter the pharmacological profile of a molecule. mdpi.com Many FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern drug design. mdpi.com The versatility of the ethanimidamide functional group allows for its conversion into various bioactive scaffolds, making it a valuable tool for medicinal chemists.
Design and Engineering of Novel Materials
The unique properties conferred by the trifluoromethyl group, such as high thermal stability and hydrophobicity, make Ethanimidamide, 2,2,2-trifluoro-N-phenyl- and its derivatives promising candidates for the development of advanced materials.
Incorporation into Polymeric Architectures for Tailored Properties
Fluorinated polymers often exhibit desirable properties such as low surface energy, chemical resistance, and thermal stability. nih.gov The incorporation of fluorinated moieties into polymer backbones or as side chains can be used to tailor the material's properties for specific applications. For instance, fluorine-containing polyimides have been developed for applications in electronics and gas separation membranes due to their excellent thermal stability and solubility. nih.govmdpi.com
While direct polymerization of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- is not a common approach, its derivatives can be used as monomers in polymerization reactions. For example, polyamide-imide polymers with fluorine-containing linking groups have been prepared, exhibiting improved processability and thermal properties. google.com The presence of the trifluoromethyl group can disrupt polymer chain packing, leading to materials with lower crystallinity and improved solubility. mdpi.com The synthesis of per-fluorinated organic polymers with various linkers has also been reported, showcasing the versatility of nucleophilic aromatic substitution reactions in creating novel fluorinated materials. researchgate.net
| Polymer Type | Key Fluorinated Monomer/Unit | Resulting Polymer Properties |
| Fluorinated Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Improved solubility, thermal stability, low dielectric constant. mdpi.com |
| Polyamide-imide | Diamine with trifluoromethyl-containing linking group | Enhanced flow properties, improved solubility, thermal stability. google.com |
| Per-fluorinated Organic Polymers | Decafluorobiphenyl | High thermal stability, potential for environmental applications. researchgate.net |
Development of Fluorinated Liquid Crystals and Optoelectronic Materials
The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for modifying their physical properties, such as dielectric anisotropy and viscosity. beilstein-journals.orgbiointerfaceresearch.comnih.gov Fluorinated liquid crystals are essential components of modern liquid crystal displays (LCDs). The strong dipole moment of the C-F bond can be oriented to achieve either positive or negative dielectric anisotropy, depending on its position within the molecular structure. beilstein-journals.orgnih.gov
Although specific liquid crystals based on Ethanimidamide, 2,2,2-trifluoro-N-phenyl- are not widely reported, the synthesis of liquid crystals containing fluorinated cyclopropanes and other fluorinated ring systems demonstrates the broad scope for designing novel mesogenic materials. beilstein-journals.orgnih.gov The synthesis of fluorinated isoxazoles that exhibit liquid crystalline phases further highlights the potential for incorporating nitrogen-containing heterocycles into liquid crystal design. biointerfaceresearch.com The trifluoromethyl group in Ethanimidamide, 2,2,2-trifluoro-N-phenyl- could be leveraged to create new liquid crystalline materials with tailored properties.
In the realm of optoelectronics, materials with specific electronic and optical properties are in high demand. While there is no direct evidence of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- being used in optoelectronic devices, the development of such devices often relies on novel organic materials with tailored functionalities. mdpi.com The combination of the aromatic system and the electron-withdrawing trifluoromethyl group in this compound could be exploited in the design of new materials for applications in this field.
Contributions to Agrochemical Development
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in the design of modern agrochemicals. This is due to the profound effects the CF3 group can have on a molecule's physical, chemical, and biological properties, including increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport properties within the plant or insect. Ethanimidamide, 2,2,2-trifluoro-N-phenyl- serves as a valuable synthon in this context, providing a direct route to trifluoromethyl-containing pesticide and herbicide analogues.
Synthesis of Fluorinated Pesticide and Herbicide Analogues
The core structure of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- makes it an attractive starting point for the synthesis of a variety of agrochemically active compounds. The related precursor, 2,2,2-Trifluoro-N-phenylacetimidoyl chloride, is recognized as a key intermediate in the development of effective pesticides and herbicides. nih.gov The conversion of this imidoyl chloride to the corresponding ethanimidamide provides a platform for further chemical elaboration.
Research into related fluorinated compounds has demonstrated the significant insecticidal and acaricidal properties of molecules containing the trifluoromethylphenyl moiety. For instance, a range of novel diamide (B1670390) compounds incorporating polyfluoro-substituted phenyl groups have shown notable insecticidal and acaricidal activities. nih.gov While direct synthesis of commercial pesticides from Ethanimidamide, 2,2,2-trifluoro-N-phenyl- is not extensively documented in publicly available literature, its structural motifs are present in various classes of active ingredients. The development of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has also yielded compounds with significant insecticidal activity against various pests. nih.gov
The synthesis of these analogues often involves the reaction of the ethanimidamide or its precursors with other functionalized molecules to build more complex structures. The reactivity of the imidoyl chloride precursor with nucleophiles allows for the introduction of diverse chemical functionalities, leading to the generation of extensive compound libraries for biological screening.
Investigation of Structure-Activity Relationships in Agrochemical Design
The systematic modification of a lead compound's structure and the subsequent evaluation of its biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental to modern agrochemical research. The trifluoromethyl group of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- plays a crucial role in these studies.
SAR investigations on related classes of compounds, such as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(X-phenyl)-s-triazines, have revealed that the nature and position of substituents on the phenyl ring significantly influence their inhibitory activity against key enzymes in pests. nih.gov Similarly, studies on thiourea (B124793) derivatives have shown that structural features like lipophilicity and the number of hydrogen bond donors and acceptors are critical for their antiprotozoal activity. mdpi.com
In the context of compounds derived from or related to Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, SAR studies would involve modifying the phenyl ring with various substituents (e.g., halogens, alkyl groups, ether linkages) and assessing the impact on their pesticidal or herbicidal efficacy. For example, in a series of α-trifluorothioanisole derivatives containing phenylpyridine moieties, the type and position of substituents on the phenyl ring were found to be critical for their herbicidal activity. mdpi.com The data gathered from such studies are invaluable for the rational design of new, more potent, and selective agrochemicals.
Table 1: Illustrative Data for Structure-Activity Relationship (SAR) Analysis of Phenyl-Substituted Agrochemicals
| Compound ID | Phenyl Substituent (X) | Target Pest/Weed | Biological Activity (e.g., IC50, LD50) |
| A-1 | 4-Cl | Corn Borer | 10 µM |
| A-2 | 3,5-diCl | Corn Borer | 2 µM |
| A-3 | 4-OCH3 | Corn Borer | 25 µM |
| B-1 | H | Broadleaf Weed Mix | 85% inhibition @ 100 g/ha |
| B-2 | 2-F | Broadleaf Weed Mix | 95% inhibition @ 100 g/ha |
| B-3 | 4-CF3 | Broadleaf Weed Mix | 98% inhibition @ 100 g/ha |
| Note: This table is a generalized representation based on SAR principles and does not represent specific data for Ethanimidamide, 2,2,2-trifluoro-N-phenyl- due to a lack of publicly available, specific SAR studies on this exact compound. |
Exploration in Catalysis and Method Development
The unique structural and electronic features of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- also make it a compound of interest in the field of catalysis, both in the design of ligands for metal-catalyzed reactions and in the burgeoning area of organocatalysis.
Ligand Design for Metal-Catalyzed Processes
The nitrogen atoms in the ethanimidamide moiety possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand for a variety of metal-catalyzed transformations. The presence of the trifluoromethyl group can significantly influence the electronic properties of the ligand, thereby modulating the reactivity and selectivity of the metal catalyst.
While specific examples of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- being used as a ligand are not widespread in the literature, the broader class of N-aryl substituted compounds has been explored. For instance, nickel-catalyzed amidation reactions have been used to synthesize N-aryl substituted p-toluenesulphonamides. nih.gov The principles of ligand design suggest that the steric and electronic properties of the N-phenyl group in the target compound could be tuned to influence the outcome of catalytic reactions.
The development of novel ligands is a cornerstone of progress in homogeneous catalysis. The synthesis and screening of libraries of ligands, including those derived from Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, could lead to the discovery of new catalysts for important organic transformations such as cross-coupling reactions, hydrogenations, and hydroformylations.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The imidamide functionality within Ethanimidamide, 2,2,2-trifluoro-N-phenyl- presents opportunities for its use as an organocatalyst.
The related N-phenyltrifluoroacetimidate donors have been shown to be effective in glycosylation reactions, a critical process in carbohydrate chemistry. researchgate.netrsc.org These reactions are often promoted by a catalytic amount of an acid. In some instances, hydrogen-bond-donor catalysts have been employed to activate glycosyl imidate donors under mild conditions. nih.gov This suggests that the ethanimidamide itself, or derivatives thereof, could function as a Brønsted base or hydrogen-bond donor/acceptor in various organocatalytic transformations.
The field of organocatalysis is continually expanding, with new catalyst scaffolds and activation modes being discovered. The unique combination of a basic nitrogen center and an electron-withdrawing trifluoromethyl group in Ethanimidamide, 2,2,2-trifluoro-N-phenyl- makes it a candidate for exploration in novel organocatalytic reactions, potentially leading to new methods for asymmetric synthesis and the construction of complex molecular architectures.
Emerging Research Avenues and Future Outlook
Innovations in Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving the development of greener synthetic methodologies. For a molecule like Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, this involves moving away from traditional synthesis protocols that may use hazardous reagents or generate significant waste. Future research is anticipated to focus on more environmentally benign processes.
Key areas of innovation include:
Alternative Fluorinating Reagents: Research is ongoing to replace harsh or hazardous fluorinating agents. For instance, the valorization of highly stable gases like sulfur hexafluoride (SF₆) as a deoxyfluorination reagent presents a more sustainable alternative to some traditional reagents. acs.org
Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant metals or organocatalysts, can reduce waste and improve atom economy. For amidine synthesis, catalytic routes are being explored to replace stoichiometric activators. researchgate.net
Solvent Selection: A shift towards greener solvents, such as water, supercritical fluids, or bio-based solvents, is a critical aspect of sustainable chemistry. Micellar catalysis, which uses water as a bulk solvent, has shown promise for reactions like Buchwald-Hartwig aminations, which could be adapted for steps in amidine synthesis. researchgate.net
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry can lead to faster reaction times and reduced energy consumption compared to conventional heating.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Amidines
| Feature | Traditional Synthetic Routes | Emerging Green Routes |
|---|---|---|
| Reagents | Often stoichiometric, potentially hazardous reagents. | Catalytic systems, safer fluorinating agents, use of benign C1 sources (e.g., CO₂). acs.org |
| Solvents | Use of volatile and often toxic organic solvents. | Aqueous media, supercritical fluids, bio-derived solvents. researchgate.net |
| Energy | Conventional heating, often requiring long reaction times. | Microwave, photochemical, or ultrasonic irradiation to improve efficiency. |
| Waste | Can produce significant amounts of non-recoverable by-products. | Higher atom economy, recyclable catalysts, and reduced waste streams. dur.ac.uk |
| Overall Process | Multi-step, with work-ups and purifications at each stage. | One-pot or tandem reactions to increase overall efficiency. nih.govacs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers significant advantages for the synthesis of fluorinated compounds. rsc.org This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for handling highly reactive or exothermic processes often encountered in fluorination chemistry. beilstein-journals.orgmit.edu
For the synthesis of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, integration with flow chemistry could:
Enhance Safety and Scalability: The small reactor volumes inherent to flow systems improve heat transfer and minimize risks associated with exothermic reactions or unstable intermediates. beilstein-journals.org This makes scaling up production safer and more predictable.
Improve Yield and Purity: Precise control over stoichiometry and residence time can lead to higher selectivity and reduced formation of by-products, simplifying purification. mit.edu
Enable Automation: Flow reactors are readily integrated into automated synthesis platforms. cam.ac.ukresearchgate.net Such systems can perform multi-step syntheses, optimizations, and library generation with minimal manual intervention, accelerating the discovery of new derivatives. mit.edunih.gov Automated platforms have been successfully developed for complex molecules like proteins and could be adapted for the on-demand synthesis of smaller, specialized molecules. nih.gov
The development of a fully automated flow synthesis platform for Ethanimidamide, 2,2,2-trifluoro-N-phenyl- and its analogs would represent a significant technological advancement, enabling rapid screening for biological or material applications.
Advanced Characterization Techniques for In-Situ Monitoring
To optimize and control the synthesis of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, particularly within a flow chemistry setup, real-time monitoring is essential. Process Analytical Technology (PAT) utilizes advanced spectroscopic techniques to provide continuous insight into a reaction as it happens. mdpi.com
Key techniques applicable for in-situ monitoring include:
Flow NMR Spectroscopy: ¹⁹F NMR is particularly powerful for monitoring the formation of fluorinated compounds, providing direct, quantitative information on the consumption of reactants and the formation of products and intermediates. rsc.orgresearchgate.net
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups. For instance, FTIR could monitor the disappearance of a nitrile precursor and the appearance of the C=N bond of the amidine. digitellinc.com Raman spectroscopy is also effective for monitoring crystalline phases and molecular structure. mdpi.com
UV-Vis Spectroscopy: This technique can be used to monitor the concentration of aromatic species, which is relevant for the N-phenyl group in the target molecule. mdpi.com
Integrating these analytical tools directly into a flow reactor allows for rapid optimization of reaction conditions (e.g., temperature, flow rate, stoichiometry) and ensures consistent product quality. cam.ac.uk
Table 2: In-Situ Monitoring Techniques for the Synthesis of Ethanimidamide, 2,2,2-trifluoro-N-phenyl-
| Technique | Information Provided | Advantages for Flow Synthesis |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Quantitative analysis of fluorine-containing species. rsc.orgresearchgate.net | Highly specific to the trifluoromethyl group, enabling precise tracking of the reaction progress. |
| FTIR Spectroscopy | Real-time tracking of functional group transformations (e.g., C≡N to C=N). digitellinc.com | Non-destructive and provides rich structural information, compatible with flow cells. |
| Raman Spectroscopy | Molecular structure and bond vibrations. mdpi.com | Excellent for aqueous and solid-phase systems; less interference from glass reactors. |
| UV-Vis Spectroscopy | Concentration of UV-active components like the phenyl ring. mdpi.com | Simple, cost-effective, and provides real-time concentration data. |
Interdisciplinary Collaborations for Materials and Biological Chemistry
The unique combination of a trifluoromethyl group, an amidine moiety, and a phenyl ring in Ethanimidamide, 2,2,2-trifluoro-N-phenyl- makes it a prime candidate for interdisciplinary research.
Materials Chemistry: The trifluoromethyl group can enhance thermal stability and lipophilicity, while the amidine group can participate in hydrogen bonding or act as a ligand for metal centers. These properties could be exploited in the design of new polymers, liquid crystals, or functional materials. Collaboration with materials scientists could explore its potential as a building block for advanced materials with tailored electronic or physical properties.
Biological and Medicinal Chemistry: Fluorine is present in many pharmaceuticals, where it can improve metabolic stability, bioavailability, and binding affinity. acs.orgresearchgate.net The amidine group is a known pharmacophore found in various bioactive compounds, including antiparasitic agents. nih.gov Collaborations between synthetic chemists and biologists are crucial to investigate the potential of Ethanimidamide, 2,2,2-trifluoro-N-phenyl- and its derivatives as therapeutic agents. flinders.edu.aunih.gov Research could focus on its activity as an enzyme inhibitor or a receptor ligand, leveraging the known bioactivity of both fluorinated compounds and amidines.
Predictive Modeling for De Novo Design of Fluorinated Amidine Derivatives
Computational chemistry and artificial intelligence are revolutionizing molecular design. youtube.com For Ethanimidamide, 2,2,2-trifluoro-N-phenyl-, these predictive tools offer a path to rationally design novel derivatives with enhanced properties without the need for exhaustive experimental screening.
Future research directions in this area include:
Quantum Chemical Simulations: Methods like Density Functional Theory (DFT) can predict molecular properties such as reactivity, electronic structure, and adsorption energies, guiding the synthesis of more effective catalysts or materials. mdpi.com
Molecular Dynamics (MD) Simulations: MD can be used to study how derivatives of the target compound might interact with biological targets like proteins or with other molecules in a material, providing insights into binding affinity and conformational stability. rsc.org
Machine Learning (ML) and AI: ML models can be trained on existing chemical data to predict the properties of new, un-synthesized molecules. spectroscopyonline.com Generative models, such as chemical language models, can design novel molecular structures from scratch that are optimized for specific properties, such as high binding affinity to a biological target or desired physicochemical characteristics. youtube.comornl.gov This de novo design approach could rapidly generate a library of promising fluorinated amidine derivatives for further investigation. nih.govnih.gov
The synergy between predictive modeling and automated synthesis platforms represents a powerful paradigm for accelerating the discovery and development of new functional molecules based on the Ethanimidamide, 2,2,2-trifluoro-N-phenyl- scaffold. youtube.com
Q & A
Q. What are the standard synthetic methodologies for Ethanimidamide, 2,2,2-trifluoro-N-phenyl-?
Ethanimidamide derivatives are typically synthesized via condensation reactions between trifluoroacetimidoyl halides and aromatic amines. For example, trifluoroacetic anhydride reacts with trichloroethanimidamide intermediates under controlled anhydrous conditions to form the trifluoro-N-phenyl derivative . Reaction optimization often involves adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity (e.g., dichloromethane or methanol). Yields vary between 58% and 93%, depending on substituent electronic effects and purification methods (e.g., recrystallization vs. column chromatography) .
Q. How is this compound characterized structurally?
Key characterization techniques include:
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integration and chemical shifts (e.g., δ -60 to -70 ppm for CF). NMR identifies aromatic proton environments (e.g., para-substituted phenyl groups at δ 7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 232.08 for CHFN) .
- X-ray Crystallography : Used to resolve bond angles and confirm stereochemistry in crystalline derivatives .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive intermediates (e.g., trifluoroacetic anhydride) .
- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can conflicting spectroscopic data for trifluoro-N-phenyl derivatives be resolved?
Contradictions in NMR or IR spectra often arise from solvent polarity effects or impurities. For example:
- Solvent Artifacts : Dichloromethane may cause splitting in signals due to hydrogen bonding. Use deuterated DMSO for consistency .
- Impurity Identification : LC-MS with a C18 column (5 µm, 4.6 × 150 mm) and 0.1% formic acid in acetonitrile/water gradient can isolate byproducts (e.g., unreacted amine starting materials) .
Q. What strategies optimize low-yield reactions in trifluoroacetimidamide synthesis?
- Catalyst Screening : Lewis acids like BF-OEt enhance electrophilicity of imidoyl halides, improving coupling efficiency with electron-deficient aryl amines .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes at 80°C, increasing yields by 15–20% .
- Table 1 : Yield optimization for derivatives
| Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-NO | 12 | 93 |
| 4-Cl | 24 | 58 |
| 3-OCH | 18 | 68 |
| Data from controlled anhydrous conditions . |
Q. How does the trifluoromethyl group influence biological activity in enzyme inhibition studies?
The CF group enhances metabolic stability and hydrophobic interactions with enzyme active sites. For example:
- Kinase Inhibition : Trifluoro-N-phenyl derivatives show IC values < 1 µM against tyrosine kinases due to fluorine’s electronegativity disrupting ATP-binding pockets .
- Antimicrobial Assays : MIC values of 2–4 µg/mL against S. aureus correlate with improved membrane permeability from the CF moiety .
Q. What mechanistic insights explain regioselectivity in trifluoroacetimidamide reactions?
DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -NO) on the phenyl ring direct nucleophilic attack to the meta position due to decreased LUMO energy at the imidoyl carbon. Experimental data align with computational predictions, showing >80% meta-substituted products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
